molecular formula C12H11BrO2 B11755761 2-Bromo-7-(methoxymethoxy)naphthalene

2-Bromo-7-(methoxymethoxy)naphthalene

Cat. No.: B11755761
M. Wt: 267.12 g/mol
InChI Key: JVUSFSRPHXARLE-UHFFFAOYSA-N
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Description

2-Bromo-7-(methoxymethoxy)naphthalene is an organic compound with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a methoxymethoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 7-hydroxy-2-naphthol to form 2-bromo-7-hydroxy-naphthalene, which is then reacted with methoxymethyl chloride in the presence of a base to yield 2-Bromo-7-(methoxymethoxy)naphthalene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(methoxymethoxy)naphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-7-(methoxymethoxy)naphthalene, while oxidation with potassium permanganate can produce 2-bromo-7-formylnaphthalene.

Scientific Research Applications

2-Bromo-7-(methoxymethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-(methoxymethoxy)naphthalene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom and methoxymethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-(methoxymethoxy)naphthalene is unique due to the specific positioning of the bromine atom and the methoxymethoxy group on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Biological Activity

2-Bromo-7-(methoxymethoxy)naphthalene is an organic compound with a complex structure characterized by a bromine atom and a methoxymethoxy group attached to a naphthalene ring. Its molecular formula is C12H13BrO3, and it has a molecular weight of approximately 267.12 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

The presence of the bromine substituent allows for nucleophilic substitution reactions, while the methoxymethoxy group can participate in hydrolysis under specific conditions. These functional groups significantly influence the compound's reactivity and biological activity.

Biological Activities

1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit notable antioxidant activities. Antioxidants play a critical role in neutralizing free radicals, which are implicated in various diseases, including cancer and cardiovascular disorders.

2. Antimicrobial Activity
Preliminary studies suggest that this compound has potential antimicrobial properties. It has been evaluated against several pathogenic strains, showing inhibition zones comparable to standard antibiotics .

3. Anticancer Potential
The compound has been investigated for its anticancer properties, particularly its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the efficacy and safety profiles of drugs metabolized by these enzymes.

Case Studies

Several studies have explored the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis Methodology : A multi-step synthesis involving treatment with n-BuLi followed by various coupling reactions has been documented, yielding derivatives with enhanced biological activities .
  • Biochemical Evaluations : In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure SimilarityKey Features
2-Bromo-6-methoxynaphthaleneHighSimilar reactivity but different substitution pattern
1-Bromo-3-methoxy-5-methylbenzeneModerateContains a bromo and methoxy group
4-Bromo-1-methoxy-2-methylbenzeneModerateSimilar functional groups but different positioning
2,7-Dibromo-3,6-dimethoxynaphthaleneHighContains two bromine atoms and additional methoxy groups

This table illustrates that while there are structurally similar compounds, the specific arrangement of functional groups in this compound imparts unique chemical properties and biological activities.

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

2-bromo-7-(methoxymethoxy)naphthalene

InChI

InChI=1S/C12H11BrO2/c1-14-8-15-12-5-3-9-2-4-11(13)6-10(9)7-12/h2-7H,8H2,1H3

InChI Key

JVUSFSRPHXARLE-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=C(C=C1)C=CC(=C2)Br

Origin of Product

United States

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